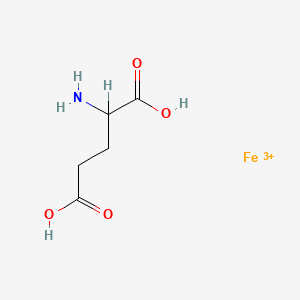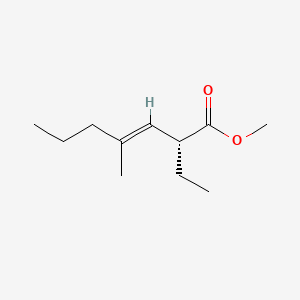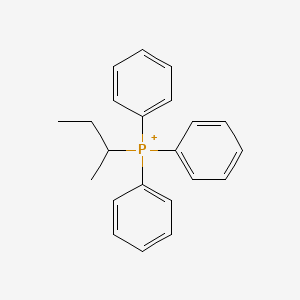
Sec-butyl(triphenyl)phosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl(triphenyl)phosphorane is an organophosphorus compound that features a sec-butyl group attached to a triphenylphosphorane moiety. This compound is part of the broader class of tertiary phosphines, which are known for their versatility in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sec-butyl(triphenyl)phosphorane can be synthesized through the reaction of triphenylphosphine with sec-butyl halides under appropriate conditions. The reaction typically involves the use of a strong base to deprotonate the triphenylphosphine, followed by nucleophilic substitution with the sec-butyl halide .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Sec-butyl(triphenyl)phosphorane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can reduce hydroperoxides to alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly with electrophilic substrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Typical reducing agents are triphenylphosphine and sec-butyl hydroperoxide.
Substitution: Reactions often involve halides or other electrophilic compounds as substrates.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Various substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Sec-butyl(triphenyl)phosphorane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of sec-butyl(triphenyl)phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include interactions with carbonyl compounds and other electrophilic species .
Vergleich Mit ähnlichen Verbindungen
Sec-butyl(triphenyl)phosphorane can be compared with other similar compounds such as:
Triphenylphosphine: Lacks the sec-butyl group, making it less sterically hindered.
tert-Butyl(triphenyl)phosphorane: Features a tert-butyl group, which provides different steric and electronic properties.
n-Butyl(triphenyl)phosphorane: Contains a linear butyl group, offering different reactivity compared to the sec-butyl derivative .
This compound is unique due to its specific steric and electronic characteristics, which influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
4762-30-5 |
|---|---|
Molekularformel |
C22H24P+ |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
butan-2-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H24P/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
SGNAKWKXKBREOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
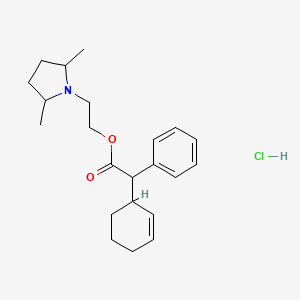
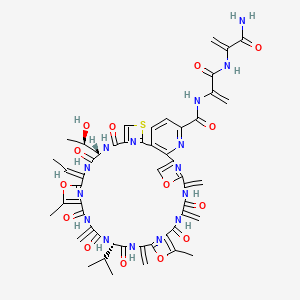
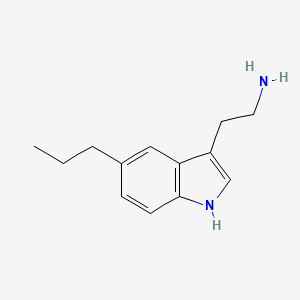

![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
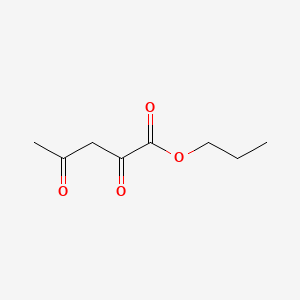

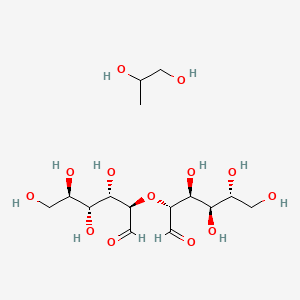

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)
